2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative featuring a benzo[d][1,3]dioxol-5-yl group at position 2 and a 1-((4-chlorophenyl)sulfonyl)piperidin-3-yl moiety at position 5. The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is frequently associated with enhanced bioavailability and CNS activity, while the 4-chlorophenylsulfonyl-piperidine substituent may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c21-15-4-6-16(7-5-15)30(25,26)24-9-1-2-14(11-24)20-23-22-19(29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10,14H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUYKUJEBMBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety, the piperidine ring, and the oxadiazole ring under suitable reaction conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
The compound shares structural homology with 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles described by Husain et al. (2008) . These analogues exhibit anti-inflammatory and analgesic activities, with the 4-chlorophenyl group contributing to potency in carrageenan-induced edema models. However, the target compound replaces the propan-3-one linker with a sulfonyl-piperidine group, which may enhance steric bulk and alter pharmacokinetic properties.
Benzo[d][1,3]dioxol-Containing Derivatives
Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () and 3p () incorporate the benzo[d][1,3]dioxol moiety but differ in their core structures (pyrazole and benzylpiperidine, respectively) . The pyrazole derivative in was synthesized for anticonvulsant screening, suggesting that the methylenedioxyphenyl group may synergize with heterocyclic cores to modulate CNS activity.
Thiadiazole vs. Oxadiazole Analogues
N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide () replaces the oxadiazole ring with a thiadiazole, which introduces sulfur atoms that may alter electronic properties and binding affinity . Thiadiazoles often exhibit distinct biological profiles compared to oxadiazoles due to differences in polarity and hydrogen-bonding capacity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The sulfonylation of piperidine introduces synthetic complexity compared to simpler aryl-substituted oxadiazoles, possibly impacting yield and scalability (as seen in , where yields were 58% for a related benzylpiperidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
